molecular formula C4H3F3N2O B8245674 2-(trifluoromethyl)-1H-pyrazol-5-one

2-(trifluoromethyl)-1H-pyrazol-5-one

Cat. No.: B8245674
M. Wt: 152.07 g/mol
InChI Key: LBMMMYXTZWKQSZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-pyrazol-5-one (CAS 401-73-0) is a fluorinated pyrazole derivative that serves as a high-value building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group significantly enhances the molecule's lipophilicity and metabolic stability, which often improves its bioavailability in biological systems . This compound is a key precursor in the synthesis of diverse trifluoromethylpyrazole derivatives, a class known for a broad spectrum of pharmacological activities . In research, this scaffold is extensively utilized in developing novel therapeutic agents. Trifluoromethylpyrazole derivatives have demonstrated potent anti-inflammatory activity by acting as selective cyclooxygenase-2 (COX-2) inhibitors, a mechanism shared by drugs like Celecoxib . The specific positioning of the trifluoromethyl group is critical for optimal binding to enzyme active sites and overall efficacy . Beyond anti-inflammatory applications, this compound is also investigated for its potential as an antibacterial and analgesic agent . The reactivity of this compound allows for various functionalizations, including regioselective alkylation and cyclization, to create libraries of compounds for biological screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)9-2-1-3(10)8-9/h1-2H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMMYXTZWKQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Position and Electronic Effects

The position of the -CF₃ group on the pyrazole/pyrazolone ring significantly influences physicochemical properties:

  • 3-Trifluoromethylpyrazoles (e.g., 3-(trifluoromethyl)-1-phenyl-1H-pyrazole): The -CF₃ group at position 3 stabilizes the ring through inductive effects but reduces nucleophilic reactivity at adjacent sites. X-ray crystallography reveals a planar geometry with a space group of P-1 .
  • 5-Trifluoromethylpyrazolones (e.g., 5-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one): The -CF₃ group at position 5 enhances acidity of the hydroxyl group (pKa ~6–7), facilitating hydrogen-bonding interactions critical for biological activity .
Table 1: Substituent Effects on Key Properties
Compound -CF₃ Position Molecular Formula Molecular Weight Key Properties Reference
2-(Trifluoromethyl)-1H-pyrazol-5-one 2 C₄H₃F₃N₂O 164.08 High thermal stability, acidic OH
3-(Trifluoromethyl)-1-phenyl-1H-pyrazole 3 C₁₀H₇F₃N₂ 212.17 Planar structure, moderate reactivity
5-(Trifluoromethyl)-1H-pyrazol-5(4H)-one 5 C₄H₃F₃N₂O 164.08 Enhanced acidity (pKa ~6.5)

Physicochemical and Spectral Data

  • NMR Spectroscopy : The -CF₃ group in this compound shows a distinct ¹⁹F NMR signal at δ ~−60 ppm, whereas 3-CF₃ analogues exhibit upfield shifts (δ ~−55 ppm) due to reduced electron withdrawal .
  • Mass Spectrometry : HRMS-ESI data for 4-(3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,2,3-triazole confirms molecular ion peaks at m/z 476.1699 (calc. 476.1693) .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(trifluoromethyl)-1H-pyrazol-5-one and its derivatives?

The compound is typically synthesized via Knoevenagel condensation , where 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one reacts with aromatic aldehydes (e.g., chromene or quinoline carbaldehydes). Key steps include:

  • Reagent selection : Use of BF₃·Et₂O as a Lewis acid catalyst in THF under nitrogen.
  • Reaction monitoring : Track progress via TLC and isolate products via recrystallization (e.g., derivatives with melting points 278–279°C) .
  • Yield optimization : Conventional heating (6–8 hours) vs. microwave/ultrasonic methods (20–40 minutes) .

Advanced Synthetic Methodologies

Q. Q2. How do non-conventional methods (microwave/ultrasonic) improve the synthesis of trifluoromethyl-pyrazolone derivatives?

Non-conventional methods enhance:

  • Reaction efficiency : Microwave irradiation reduces time from hours to minutes (e.g., 40 minutes for Knoevenagel condensation) .
  • Eco-friendliness : Lower solvent consumption and energy use compared to reflux .
  • Substrate scope : Compatibility with electron-deficient aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde), achieving >80% yields .
    Experimental tip : Pre-dry substrates to avoid side reactions under microwave conditions.

Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques validate the structure of this compound derivatives?

  • 1H-NMR : Key signals include a singlet for the exocyclic =CH proton (δ 6.0 ppm) and trifluoromethyl groups (δ 3.8–4.2 ppm) .
  • X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) resolve bond lengths (C–C ≈ 1.40 Å) and confirm Z/E isomerism in Knoevenagel adducts .
    Pitfall : Disorder in crystal lattices (e.g., solvent molecules) may require high-resolution data (R factor < 0.06) .

Advanced Crystallographic Challenges

Q. Q4. How are crystallographic disorders addressed during refinement of trifluoromethyl-pyrazolone structures?

  • Software tools : SHELXL integrates restraints for disordered regions (e.g., rotating CF₃ groups) .
  • Data collection : Use synchrotron radiation for high-resolution datasets (d-spacing < 0.8 Å) to resolve overlapping electron densities .
    Case study : A derivative with R factor 0.188 required iterative refinement of anisotropic displacement parameters .

Functionalization and Derivative Design

Q. Q5. What strategies enable regioselective functionalization of this compound?

  • Electrophilic substitution : Introduce halogens (Cl, F) at the 4-position using N-chlorosuccinimide .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) for biaryl derivatives .
    Methodological note : Protect the pyrazolone carbonyl with trimethylsilyl groups to prevent side reactions .

Analytical Data Interpretation

Q. Q6. How are complex ¹⁹F-NMR spectra analyzed for trifluoromethyl-pyrazolone derivatives?

  • Coupling patterns : Identify CF₃ groups via distinct triplets (J ≈ 12 Hz) .
  • Decoupling experiments : Suppress ¹H-¹⁹F coupling to simplify proton spectra .
    Advanced tool : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Contradictory Data Resolution

Q. Q7. How to resolve discrepancies between spectroscopic data and expected structures?

  • Multi-technique validation : Cross-check NMR with HRMS (e.g., m/z 742 [M+H]⁺ in LCMS) .
  • X-ray backup : If NMR suggests multiple conformers, crystallography can confirm the dominant structure .
    Example : A derivative initially misassigned via IR was corrected using single-crystal data .

Reaction Optimization

Q. Q8. What factors influence reaction yields in trifluoromethyl-pyrazolone syntheses?

  • Temperature control : Cryogenic conditions (-20°C) prevent diazonium salt decomposition .
  • Catalyst loading : BF₃·Et₂O (3.0 equiv) maximizes electrophilic activation in Knoevenagel reactions .
    DOE approach : Use Taguchi methods to optimize solvent (THF > DMF), time, and catalyst ratio .

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